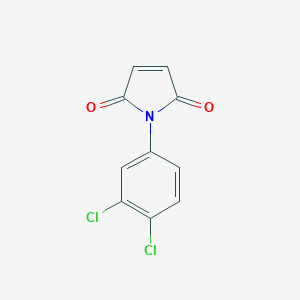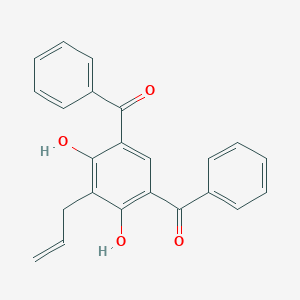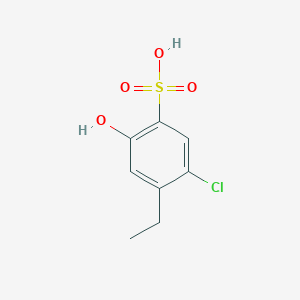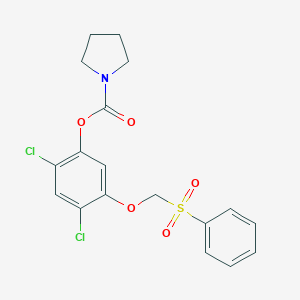
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DPCPX and is a highly selective antagonist of adenosine A1 receptors.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene involves the selective blockade of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. These receptors are widely distributed in the brain and peripheral tissues and are involved in various physiological processes. By blocking the adenosine A1 receptors, this compound can modulate the activity of these receptors and investigate their role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can selectively block adenosine A1 receptors without affecting other adenosine receptor subtypes. In vivo studies have shown that this compound can modulate sleep-wake cycles, cardiovascular function, and neurotransmitter release. These effects make this compound a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene in lab experiments include its high selectivity for adenosine A1 receptors, its ability to modulate various physiological processes, and its potential for developing new drugs that target these receptors. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research involving 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene. Some possible areas of investigation include the role of adenosine A1 receptors in sleep regulation, cardiovascular function, and neurotransmitter release. Other potential directions include the development of new drugs that target adenosine A1 receptors and the investigation of the potential toxicity of this compound. Overall, this compound has significant potential for advancing our understanding of adenosine A1 receptors and their role in various physiological processes.
Synthesis Methods
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,4-dichlorobenzene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-methoxyphenylsulfonyl chloride to form 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene. The final step involves the reaction of 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene with 1-pyrrolidinecarbonyl chloride to form this compound.
Scientific Research Applications
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has potential applications in various scientific research areas, including neuroscience, pharmacology, and biochemistry. This compound is a highly selective antagonist of adenosine A1 receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and neurotransmitter release. By blocking the adenosine A1 receptors, researchers can investigate the role of these receptors in various physiological processes and develop new drugs that target these receptors.
Properties
| 101188-28-7 | |
Molecular Formula |
C18H17Cl2NO5S |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChI Key |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


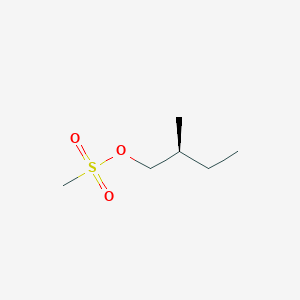

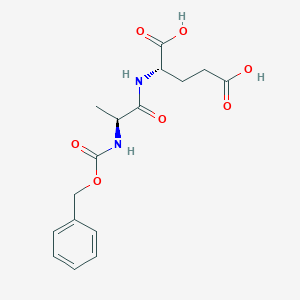
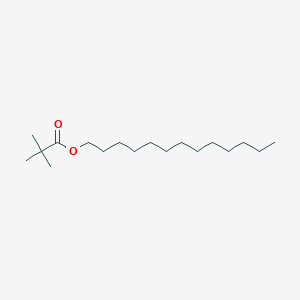
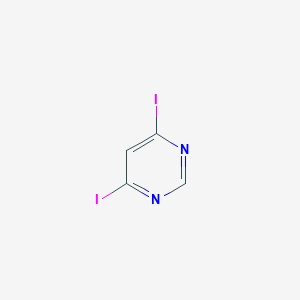
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
